Lisavanbulin
Overview
Description
Lisavanbulin, also known as BAL-101553, is an orally available, highly water-soluble lysine prodrug of the synthetic small molecule BAL27862 with potential antitumor activity . It is produced by Basilea Pharmaceutica Ltd, a biopharmaceutical company based in Switzerland . The exciting news about lisavanbulin is that this could potentially be one of the first targeted treatments for glioblastoma, the most aggressive form of brain cancer, when it recurs .
Chemical Reactions Analysis
Lisavanbulin is a microtubule-targeting agent (MTA) that promotes tumor cell death by destabilizing microtubules . Due to its unique binding to the colchicine site of tubulin, differently from other MTAs, avanbulin has previously shown activity in solid tumor cell lines .
Physical And Chemical Properties Analysis
Lisavanbulin has a molecular formula of C26H29N9O3 and an average mass of 515.567 Da . It is a highly water-soluble lysine prodrug .
Scientific Research Applications
Lisavanbulin as a Biomarker in Glioblastoma Treatment :
- Tiu et al. (2021) investigated the potential of end-binding protein 1 (EB1) as a response-predictive biomarker for lisavanbulin in treating recurrent glioblastoma. Lisavanbulin, a prodrug of BAL27862, promotes tumor cell death by modulating the spindle assembly checkpoint. The study aimed to confirm whether EB1 is a response-predictive biomarker for lisavanbulin in glioblastoma patients (Tiu et al., 2021).
Modeling Lisavanbulin’s Clinical Deployment in Glioblastoma :
- Research by Burgenske et al. (2019) explored the integration of lisavanbulin with standard care radiation therapy and/or temozolomide using glioblastoma patient-derived xenograft models. The study found significant survival benefits and provided insights into optimal treatment schedules (Burgenske et al., 2019).
Phase 1/2a Trial in Advanced Solid Tumors :
- A study by Kristeleit et al. (2020) conducted a phase 1/2a trial of intravenous BAL101553 (lisavanbulin) in advanced solid tumors. The trial aimed to determine the maximum tolerated dose and dose-limiting toxicities. It found that the recommended phase 2 dose for 2-hour infusion of lisavanbulin was well tolerated with dose-limiting neurological and myocardial side effects (Kristeleit et al., 2020).
Lisavanbulin's Mechanism of Action and Antitumor Activity :
- A definition from "Definitions" (2020) described lisavanbulin as a lysine prodrug of BAL27862, with potential antitumor activity through binding to tubulin and preventing tubulin polymerization, destabilizing microtubules, leading to cell cycle arrest and induction of cell death in cancer cells (Definitions, 2020).
Lisavanbulin in Combination with Radiation Therapy and Temozolomide :
- Burgenske et al. (2021) assessed the efficacy of lisavanbulin alone and in combination with radiation therapy (RT) and temozolomide (TMZ) in a panel of IDH-wildtype glioblastoma patient-derived xenografts. The study demonstrated significant survival extension and excellent brain penetration, providing a rationale for clinical testing in combination with RT or RT/TMZ in glioblastoma patients (Burgenske et al., 2021).
Expression of EB1 in Various Tumor Types :
- Skowrońska et al. (2021) investigated the expression of end-binding protein 1 (EB1), a potential biomarker for lisavanbulin response, in glioblastoma and other solid tumor types. The study found EB1 positivity in various tumor types, supporting the expansion of lisavanbulin clinical development beyond glioblastoma (Skowrońska et al., 2021).
Avanbulin's Anti-lymphoma Activity :
- A study by Spriano et al. (2022) explored avanbulin, the active moiety of lisavanbulin, for its potential anti-lymphoma activity. The study showed the high cytotoxic anti-lymphoma activity of avanbulin, suggesting its prodrug lisavanbulin's potential in lymphoma treatment (Spriano et al., 2022).
Lisavanbulin's Preclinical Anti-tumor Activity in Lymphoma :
- Another study by Spriano et al. (2023) assessed the preclinical anti-tumor activity of avanbulin, a microtubule-targeted agent, in diffuse large B cell lymphoma and its prodrug lisavanbulin. The study revealed potent in vitro anti-lymphoma activity, supporting further evaluation of lisavanbulin in lymphoma (Spriano et al., 2023).
Lisavanbulin in Treating Glioma with Anti-CD40 :
- Genoud et al. (2021) investigated the use of lisavanbulin in combination with anti-CD40 antibody for treating glioblastoma. They found that lisavanbulin monotherapy increased survival in immune checkpoint blockade–resistant glioblastoma tumors and synergized with anti-CD40 antibody in a T cell–independent manner (Genoud et al., 2021).
Safety And Hazards
Lisavanbulin was well tolerated in both patient cohorts. Thirteen patients (56.5%) developed 49 adverse events assessed as related to study treatment. The majority were mild or moderate; four were grade 3/4. Sixteen SAEs were reported in nine patients (39.1%), with none considered related to study treatment .
properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZLALJRAHABJ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lisavanbulin | |
CAS RN |
1263384-43-5 | |
Record name | Lisavanbulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisavanbulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LISAVANBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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